molecular formula C13H12N2 B1238082 1,3-dimethyl-9H-pyrido[3,4-b]indole CAS No. 22314-94-9

1,3-dimethyl-9H-pyrido[3,4-b]indole

Cat. No. B1238082
CAS RN: 22314-94-9
M. Wt: 196.25 g/mol
InChI Key: TWAREIZVWJSHJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-dimethyl-9H-pyrido[3,4-b]indole derivatives has been explored through various methodologies. One approach involves the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole as a relay compound from ethyl indole-2-aldehyde through a series of reactions that ensure the nitrogen substitution crucial for the final product (Murakami et al., 2010). Additionally, the synthesis and analysis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives have been carried out, revealing moderate to good yields under specific conditions (Rodríguez & Gil-Lopetegui, 1993).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives plays a significant role in their chemical behavior and potential applications. Investigations into the molecular structure have highlighted the importance of specific substitutions on the pyrido[3,4-b]indole nucleus for achieving desired chemical properties and activities (Costache et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving this compound often focus on functionalizing the molecule to explore its chemical properties further. For instance, the compound's reactivity under specific conditions can lead to the formation of mutagenic or carcinogenic derivatives, which has implications for understanding its interactions at the molecular level (Takayama et al., 1985).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are essential for its handling and application in various studies. These properties are influenced by the molecule's structure and the presence of functional groups.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity, potential for forming derivatives, and interactions with other molecules, are crucial areas of research. Studies have shown that specific substitutions on the molecule can significantly impact its cytotoxic properties and interaction with biological targets (Costache et al., 1998).

Scientific Research Applications

Synthesis and Chemical Properties

1,3-Dimethyl-9H-pyrido[3,4-b]indole has been a subject of interest in synthetic chemistry, particularly in the creation of carbazole derivatives. Stupnikova et al. (1984) explored its reaction with hydroxide ions, contributing to the synthesis of carbazole rings. This process involves the formation of an anhydro base or leads to recyclization products, showing the compound's versatility in organic synthesis (Stupnikova et al., 1984).

Analytical Methodology

The compound has also been identified in the context of analytical chemistry. De Andrés et al. (2010) developed a novel method for quantifying non-polar heterocyclic amines, including this compound, in meat samples. This methodology leverages supercritical fluid extraction and capillary electrophoresis, showcasing the compound's relevance in food chemistry and safety analysis (De Andrés et al., 2010).

Photochemical Studies

In photochemistry, Carmona et al. (2002) investigated the photoinduced proton transfer reactions of 1-methyl-9H-pyrido[3,4-b]indole (a related derivative), demonstrating its utility in studying complex photochemical processes. Their work provides insights into the excited state species and reaction mechanisms of such compounds (Carmona et al., 2002).

Corrosion Inhibition

In the field of corrosion science, Lebrini et al. (2010) explored the effectiveness of indole derivatives, including 1-methyl-9H-pyrido[3,4-b]indole, as corrosion inhibitors for steel in hydrochloric acid. Their research contributes to understanding the inhibitory properties and mechanisms of these compounds in industrial applications (Lebrini et al., 2010).

Molecular Spectrometry

In spectrometry, Nonami et al. (1997) reported the use of β-carbolines, including 1-methyl-9H-pyrido[3,4-b]indole, as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS). This research highlights its application in the analysis of proteins and sulfated oligosaccharides, enhancing the understanding of these compounds in mass spectrometry (Nonami et al., 1997).

Safety and Hazards

When handling “1,3-dimethyl-9H-pyrido[3,4-b]indole”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

1,3-Dimethyl-9H-pyrido[3,4-b]indole, also known as norharman, is an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that catalyzes the degradation of tryptophan into kynurenine, a pathway that plays a crucial role in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

Norharman’s inhibitory effect on IDO results in the inhibition of excess metabolism by S9 . This is more likely the mechanism for comutagenic action than the intercalation . By inhibiting IDO, norharman can modulate the tryptophan-kynurenine pathway, potentially affecting immune response and other biological processes .

Biochemical Pathways

The primary biochemical pathway affected by norharman is the tryptophan-kynurenine pathway. By inhibiting IDO, norharman can prevent the conversion of tryptophan into kynurenine . This can have downstream effects on various physiological processes, including immune regulation, neurodegenerative diseases, and cancer .

Pharmacokinetics

Its metabolism and excretion would likely involve hepatic enzymes and renal excretion, respectively .

Result of Action

The inhibition of IDO by norharman can lead to a decrease in the production of kynurenine, which can have various molecular and cellular effects. For example, it can modulate immune response, potentially affecting the growth and spread of cancer cells . It also has cytotoxic effects .

Action Environment

The action, efficacy, and stability of norharman can be influenced by various environmental factors. For example, the presence of other drugs or substances that also inhibit IDO could potentially enhance its effects . Additionally, factors such as pH and temperature could potentially affect its stability and activity .

properties

IUPAC Name

1,3-dimethyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAREIZVWJSHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)C)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176857
Record name 3-Methylharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22314-94-9
Record name 3-Methylharman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022314949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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